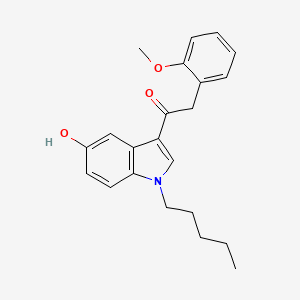

1-(5-hydroxy-1-pentylindol-3-yl)-2-(2-methoxyphenyl)ethanone

Vue d'ensemble

Description

Le métabolite 5-hydroxyindole du JWH 250 est un métabolite de cannabinoïde synthétique dérivé du JWH 250, un composé structurellement et fonctionnellement apparenté au JWH 015 et au JWH 018 . Il s’agit d’un indole cannabimimétique, ce qui signifie qu’il mime les effets des cannabinoïdes. Ce métabolite devrait être détectable à la fois dans le sérum et l’urine, ce qui le rend important pour les applications médico-légales et de recherche .

Méthodes De Préparation

La synthèse du métabolite 5-hydroxyindole du JWH 250 implique plusieurs étapes. Le composé parent, le JWH 250, est synthétisé en premier. La voie de synthèse implique généralement la réaction de l’acide 1-pentyl-1H-indole-3-carboxylique avec le bromure de 2-méthoxyphénylmagnésium pour former le produit intermédiaire. Ce produit intermédiaire est ensuite soumis à une hydroxylation pour produire le métabolite 5-hydroxyindole . Les conditions de réaction nécessitent souvent l’utilisation de solvants organiques comme le diméthylformamide (DMF) et le diméthylsulfoxyde (DMSO) pour la solubilité .

Analyse Des Réactions Chimiques

Le métabolite 5-hydroxyindole du JWH 250 subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut se produire en présence d’agents oxydants, conduisant à la formation de métabolites plus oxydés.

Réduction : Bien que moins fréquentes, les réactions de réduction peuvent également se produire dans des conditions spécifiques.

Substitution : Le groupe hydroxyle sur le cycle indole peut participer à des réactions de substitution, en particulier en conditions acides ou basiques.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés dépendent des conditions de réaction spécifiques mais comprennent souvent des dérivés hydroxylés ou oxydés supplémentaires .

4. Applications de la recherche scientifique

Le métabolite 5-hydroxyindole du JWH 250 a plusieurs applications de recherche scientifique :

Chimie médico-légale et toxicologie : Il est utilisé comme étalon de référence analytique pour la détection des cannabinoïdes synthétiques dans les échantillons biologiques.

Études de pharmacocinétique : Les chercheurs étudient son métabolisme et son excrétion pour comprendre la pharmacocinétique des cannabinoïdes synthétiques.

Contrôle du dopage : Il est utilisé dans les méthodes de contrôle du dopage pour détecter la présence de cannabinoïdes synthétiques dans l’urine équine et humaine.

Recherche biologique : Le composé est utilisé pour étudier les effets des cannabinoïdes synthétiques sur les récepteurs cannabinoïdes et les voies associées.

Applications De Recherche Scientifique

JWH 250 5-hydroxyindole metabolite has several scientific research applications:

Forensic Chemistry and Toxicology: It is used as an analytical reference standard for detecting synthetic cannabinoids in biological samples.

Pharmacokinetics Studies: Researchers study its metabolism and excretion to understand the pharmacokinetics of synthetic cannabinoids.

Doping Control: It is used in doping control methods to detect the presence of synthetic cannabinoids in equine and human urine.

Biological Research: The compound is used to study the effects of synthetic cannabinoids on cannabinoid receptors and related pathways.

Mécanisme D'action

Le mécanisme d’action du métabolite 5-hydroxyindole du JWH 250 implique son interaction avec les récepteurs cannabinoïdes, en particulier les récepteurs CB1 et CB2. Ces récepteurs font partie du système endocannabinoïde, qui régule divers processus physiologiques. Le métabolite se lie à ces récepteurs, mimant les effets des cannabinoïdes naturels et conduisant à une libération modifiée de neurotransmetteurs . Cette interaction peut affecter des processus tels que la sensation de douleur, l’humeur et l’appétit .

Comparaison Avec Des Composés Similaires

Le métabolite 5-hydroxyindole du JWH 250 est similaire à d’autres métabolites de cannabinoïdes synthétiques comme le JWH 015 et le JWH 018. Il possède des caractéristiques structurelles uniques qui le distinguent de ces composés :

D’autres composés similaires comprennent le JWH 073, le JWH 210 et l’AM-2201, chacun ayant des propriétés structurelles et fonctionnelles distinctes .

Activité Biologique

1-(5-hydroxy-1-pentylindol-3-yl)-2-(2-methoxyphenyl)ethanone, commonly referred to as JWH-250, is a synthetic cannabinoid that has garnered attention due to its complex biological activity and potential therapeutic applications. This compound is structurally related to other cannabinoids and interacts with the endocannabinoid system, primarily through cannabinoid receptors CB1 and CB2. Understanding its biological activity is crucial for evaluating its pharmacological potential and safety profile.

Chemical Structure and Synthesis

The compound has the following structural formula:

The synthesis typically involves the reaction of 1-pentyl-1H-indole-3-carboxylic acid with 2-methoxyphenylmagnesium bromide, followed by hydroxylation to yield the final product.

JWH-250 exhibits its biological effects primarily through its action on the cannabinoid receptors. These receptors are integral to the endocannabinoid system, which regulates various physiological processes such as pain sensation, mood, appetite, and memory. Specifically, JWH-250 has been shown to have a higher affinity for CB1 receptors compared to CB2 receptors, influencing both central and peripheral nervous system functions.

Pharmacological Effects

- Cannabinoid Receptor Agonism : JWH-250 acts as a potent agonist at both CB1 and CB2 receptors, leading to effects similar to those of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This interaction can result in analgesic, anti-inflammatory, and psychoactive effects.

- Anti-inflammatory Properties : Research indicates that JWH-250 may exhibit anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in treating inflammatory diseases .

- Neuroprotective Effects : Some studies have suggested that JWH-250 may offer neuroprotective benefits by modulating neuroinflammation and oxidative stress pathways, which are implicated in neurodegenerative diseases .

Toxicology and Safety Profile

Despite its potential therapeutic benefits, the safety profile of JWH-250 raises concerns. Reports indicate that synthetic cannabinoids can lead to severe adverse effects, including anxiety, paranoia, and cardiovascular complications. These effects are often dose-dependent and can vary significantly among individuals due to differences in metabolism and receptor sensitivity .

Case Study 1: In Vivo Effects

A study conducted on animal models demonstrated that administration of JWH-250 resulted in significant analgesic effects comparable to traditional pain relievers. The study measured pain response using tail-flick tests and found a notable decrease in response times post-administration of JWH-250, indicating effective pain relief .

Case Study 2: In Vitro Anti-inflammatory Activity

In vitro experiments using RAW 264.7 macrophage cells showed that JWH-250 significantly reduced lipopolysaccharide (LPS)-induced nitric oxide (NO) production by up to 81%, demonstrating its potential as an anti-inflammatory agent . The mechanism involved downregulation of inducible nitric oxide synthase (iNOS) expression.

Data Table: Summary of Biological Activities

Q & A

Q. Basic: What are the recommended synthetic routes for 1-(5-hydroxy-1-pentylindol-3-yl)-2-(2-methoxyphenyl)ethanone?

The synthesis of this compound likely involves multi-step strategies due to its hybrid indole-methoxyphenyl structure. A plausible route includes:

- Friedel-Crafts acylation to introduce the ethanone moiety to the indole ring, using aluminum chloride (AlCl₃) or other Lewis acids as catalysts .

- Alkylation of the indole nitrogen with 1-bromopentane under basic conditions (e.g., K₂CO₃ in DMF) to attach the pentyl chain.

- Hydroxylation at the 5-position of the indole ring via selective oxidation or protection/deprotection strategies.

- Cross-coupling reactions (e.g., Suzuki-Miyaura) to integrate the 2-methoxyphenyl group.

Validate each step using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for purity assessment.

Q. Basic: Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., indole C3 substitution, methoxy group integration) .

- IR spectroscopy : Identify functional groups (e.g., hydroxy, carbonyl) by comparing peaks to reference databases like NIST .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

Cross-reference spectral data with structurally analogous compounds (e.g., indole derivatives in ) to resolve ambiguities.

Q. Advanced: How can researchers optimize reaction yields for the pentyl chain introduction?

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to enhance nucleophilicity of the indole nitrogen .

- Catalyst variation : Compare phase-transfer catalysts (e.g., tetrabutylammonium bromide) with traditional bases (K₂CO₃).

- Temperature gradients : Perform reactions under reflux (80–120°C) versus microwave-assisted conditions to reduce side products.

- Design of Experiments (DoE) : Use factorial designs to identify interactions between variables (e.g., solvent, catalyst, temperature).

Q. Advanced: How should researchers address contradictions between computational and experimental dipole moment data?

- Validate computational models : Recalculate dipole moments using higher-level theories (e.g., DFT with B3LYP/6-311++G** basis set) and compare with experimental solvent-shift methods (e.g., solvatochromic measurements) .

- Assess solvent effects : Conduct experiments in solvents of varying polarity (e.g., toluene vs. DMSO) to isolate environmental influences .

- Collaborate with crystallography : Obtain single-crystal X-ray data to confirm molecular geometry and charge distribution .

Q. Basic: What in vitro assays are suitable for preliminary biological activity screening?

- Antioxidant assays : DPPH radical scavenging to test hydroxy group efficacy.

- Enzyme inhibition : Evaluate interactions with cytochrome P450 isoforms or kinases via fluorometric assays.

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with appropriate controls (e.g., doxorubicin) .

Standardize protocols using guidelines from the National Institute of Standards and Technology (NIST) for reproducibility .

Q. Advanced: How can structure-activity relationships (SAR) be explored for this compound?

- Derivatization : Synthesize analogs with modified substituents (e.g., replacing pentyl with hexyl or benzyl groups) .

- Pharmacophore mapping : Use software like Schrödinger to identify critical binding motifs (indole ring, methoxy group).

- Comparative bioassays : Test analogs against the parent compound in dose-response studies to isolate functional group contributions.

Q. Basic: What strategies improve solubility for in vivo studies?

- Salt formation : React the hydroxy group with sodium or potassium hydroxide.

- Co-solvent systems : Use Cremophor EL or cyclodextrins in aqueous buffers.

- LogP optimization : Calculate partition coefficients using ChemSpider-predicted data and adjust alkyl chain lengths.

Q. Advanced: Which computational tools are recommended for modeling excited-state properties?

- TD-DFT : Simulate UV-Vis spectra with Gaussian 16 using the CAM-B3LYP functional .

- Molecular dynamics (MD) : Analyze solvation effects with AMBER or GROMACS.

- Docking studies : Predict binding affinities to biological targets (e.g., serotonin receptors) using AutoDock Vina.

Q. Basic: How should stability studies be designed under varying pH and temperature?

- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.

- Accelerated stability testing : Store samples at 40°C/75% RH and analyze degradation products via LC-MS .

- Light sensitivity : Conduct ICH-compliant photostability tests in UV and visible light .

Q. Advanced: What methodologies identify metabolic pathways for this compound?

Propriétés

IUPAC Name |

1-(5-hydroxy-1-pentylindol-3-yl)-2-(2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3/c1-3-4-7-12-23-15-19(18-14-17(24)10-11-20(18)23)21(25)13-16-8-5-6-9-22(16)26-2/h5-6,8-11,14-15,24H,3-4,7,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBRKUXWVBPICN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)CC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017769 | |

| Record name | JWH-250 5-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379604-67-7 | |

| Record name | JWH-250 5-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.